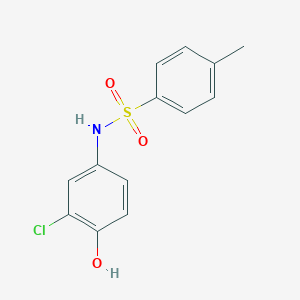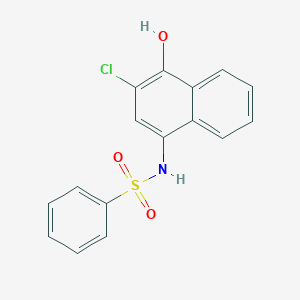
Prephenic acid
Descripción general
Descripción
Prephenic acid is a precursor to the biosynthesis of phenylalanine and tyrosine, two essential amino acids required for protein synthesis in humans and other organisms. It is a key intermediate in the shikimate pathway, a metabolic pathway that produces aromatic amino acids, as well as other aromatic compounds such as flavonoids, lignins, and alkaloids.
Aplicaciones Científicas De Investigación
Enzymatic Role in Amino Acid Biosynthesis
- Nonaromatizing Decarboxylation : Prephenic acid is involved in the biosynthesis of nonproteinogenic amino acids through nonaromatizing decarboxylation, diversifying the metabolic fate of prephenic acid (Mahlstedt, Fielding, Moore, & Walsh, 2010).
- Plant Phenylalanine Biosynthesis : Prephenic acid aminotransferases in plants direct carbon flux from prephenic acid to arogenate, playing a pivotal role in plant phenylalanine biosynthesis (Maeda, Yoo, & Dudareva, 2011).
Evolution and Biochemistry
- Evolution of Phenylalanine Biosynthesis : The evolutionary history and molecular changes in enzymes responsible for phenylalanine biosynthesis through prephenate in plants have been explored, revealing unique insights into the biochemistry of these pathways (Dornfeld et al., 2014).
Isotope Effects and Metabolic Engineering
- Isotope Effect on Enzymatic Reactions : The (13)C isotope effect on the conversion of prephenate to phenylpyruvate by prephenate dehydratase suggests a concerted reaction mechanism, providing insights into enzymatic catalysis (Van Vleet et al., 2010).
- Optimizing Selection Systems in Biosynthesis : Metabolic engineering has been used to optimize in vivo selection systems for the conversion of prephenate to phenylpyruvate, highlighting the potential for manipulating prephenic acid pathways in microbial production systems (Kleeb et al., 2007).
Spectroscopic Studies and Antibiotic Production
- Spectroscopic Interaction Studies : Studies on the interaction of oxidovanadium(IV) with prephenic acid using spectroscopic techniques have been conducted, providing valuable chemical insights (Lezama, Rojo, & Ferrer, 2010).
- Antibiotic and Intermediate Biosynthesis : Prephenic acid has been identified as a precursor in the biosynthesis of certain antibiotics, illustrating its role in the metabolic rerouting from aromatic amino acid synthesis to antibiotic synthesis (Crawford et al., 2011).
Structural and Functional Analysis
- Structural Insights into Enzymatic Regulation : Crystal structure studies of prephenate dehydratase have provided insights into its allosteric regulation by L-phenylalanine, shedding light on the structural basis of its function (Tan et al., 2008).
Pathogen-Related Studies
- Mycobacterium tuberculosis Enzyme Study : Research on the prephenate dehydratase from Mycobacterium tuberculosis has revealed its regulation by aromatic amino acids and its requirement for both catalytic and regulatory domains for optimum activity, important for understanding bacterial phenylalanine biosynthesis (Prakash, Pathak, & Hasnain, 2005).
Propiedades
Número CAS |
126-49-8 |
|---|---|
Fórmula molecular |
C10H10O6 |
Peso molecular |
226.18 g/mol |
Nombre IUPAC |
1-(2-carboxy-2-oxoethyl)-4-hydroxycyclohexa-2,5-diene-1-carboxylic acid |
InChI |
InChI=1S/C10H10O6/c11-6-1-3-10(4-2-6,9(15)16)5-7(12)8(13)14/h1-4,6,11H,5H2,(H,13,14)(H,15,16) |
Clave InChI |
FPWMCUPFBRFMLH-UHFFFAOYSA-N |
SMILES |
C1=CC(C=CC1O)(CC(=O)C(=O)O)C(=O)O |
SMILES canónico |
C1=CC(C=CC1O)(CC(=O)C(=O)O)C(=O)O |
Otros números CAS |
126-49-8 |
Descripción física |
Solid |
Sinónimos |
1-carboxy-4-hydroxy-2,5-cyclohexadiene-1-pyruvic acid prephenate prephenic acid |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

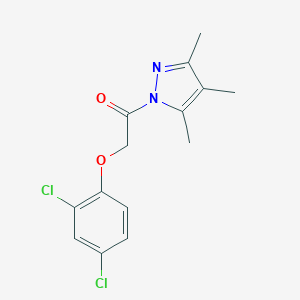

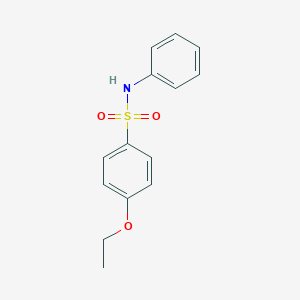

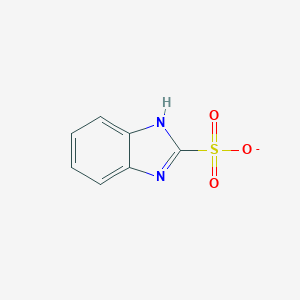


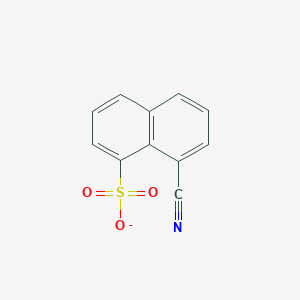
![3-bromo-N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B230285.png)

